molecular formula C7H3BrFNS B11719793 6-Bromo-4-fluorobenzo[d]thiazole

6-Bromo-4-fluorobenzo[d]thiazole

Cat. No.: B11719793
M. Wt: 232.07 g/mol
InChI Key: CVFRSCIDHQWFGC-UHFFFAOYSA-N
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Description

6-Bromo-4-fluorobenzo[d]thiazole is a heterocyclic compound that contains both bromine and fluorine atoms attached to a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents .

Preparation Methods

The synthesis of 6-Bromo-4-fluorobenzo[d]thiazole typically involves the bromination and fluorination of benzo[d]thiazole derivatives. One common method includes the reaction of 4-fluorobenzo[d]thiazole with bromine in the presence of a suitable catalyst. The reaction conditions often involve the use of solvents like acetic acid or dichloromethane and may require heating to achieve the desired product .

Chemical Reactions Analysis

6-Bromo-4-fluorobenzo[d]thiazole can undergo various chemical reactions, including:

Scientific Research Applications

6-Bromo-4-fluorobenzo[d]thiazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.

    Material Science: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 6-Bromo-4-fluorobenzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

6-Bromo-4-fluorobenzo[d]thiazole can be compared with other benzothiazole derivatives, such as:

    6-Bromo-4-chlorobenzo[d]thiazole: Similar in structure but contains a chlorine atom instead of fluorine.

    6-Bromo-4-methylbenzo[d]thiazole: Contains a methyl group instead of fluorine.

    4-Fluorobenzo[d]thiazole: Lacks the bromine atom but retains the fluorine atom.

These compounds share similar chemical properties but differ in their reactivity and biological activities due to the presence of different substituents.

Properties

Molecular Formula

C7H3BrFNS

Molecular Weight

232.07 g/mol

IUPAC Name

6-bromo-4-fluoro-1,3-benzothiazole

InChI

InChI=1S/C7H3BrFNS/c8-4-1-5(9)7-6(2-4)11-3-10-7/h1-3H

InChI Key

CVFRSCIDHQWFGC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1F)N=CS2)Br

Origin of Product

United States

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